N'-(4,5-dimethylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide
Description
Properties
IUPAC Name |
N'-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-3-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S/c1-10-7-8-15-16(11(10)2)19-18(25-15)21-20-17(22)14-9-23-12-5-3-4-6-13(12)24-14/h3-8,14H,9H2,1-2H3,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNROIKIQIXVNMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)SC(=N2)NNC(=O)C3COC4=CC=CC=C4O3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N'-(4,5-dimethylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features suggest a variety of biological activities, making it a subject of interest in drug discovery and development.
Structural Characteristics
The compound features:
- Benzo[d]thiazole moiety : Known for its biological significance, particularly in anticancer and antimicrobial activities.
- Dihydrobenzo[b][1,4]dioxine backbone : This structure has been associated with various pharmacological effects.
- Carbohydrazide functional group : Often linked to enhanced biological activity due to its ability to form hydrogen bonds and interact with biological targets.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit notable anticancer properties. A study synthesized a series of benzothiazole derivatives and evaluated their cytotoxic effects on human cancer cell lines. The findings demonstrated that certain derivatives showed IC50 values ranging from 1.23 to 7.39 µM against various cancer types, indicating potent growth inhibitory effects .
Antidepressant Activity
In a related study, derivatives containing similar structural features were evaluated for their binding affinities at serotonin receptors (5-HT1A and 5-HT2A). Compounds demonstrated significant antidepressant-like activities in animal models, suggesting that the incorporation of the benzo[d]thiazole and dioxine structures may enhance central nervous system activity .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has also been explored. For instance, derivatives were tested against α-glucosidase and exhibited promising inhibitory activity compared to established drugs like acarbose. The most potent derivative showed an IC50 value of 9.26 ± 1.84 μM . This suggests that modifications to the core structure can lead to enhanced enzyme inhibition.
Synthesis and Evaluation
The synthesis of this compound typically involves multi-step organic reactions. The following table summarizes key studies related to its biological activity:
The biological activities of this compound are likely mediated through several mechanisms:
- Receptor Binding : High affinity for serotonin receptors may contribute to its antidepressant effects.
- Enzyme Interaction : Inhibition of key enzymes such as α-glucosidase suggests potential applications in diabetes management.
- Cytotoxicity Induction : The ability to induce apoptosis in cancer cells is a critical aspect of its anticancer properties.
Scientific Research Applications
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of compounds similar to N'-(4,5-dimethylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide. For instance, derivatives of thiazole and dioxine have shown significant activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways essential for bacterial survival .
Anticancer Activity
Compounds containing thiazole and dioxine structures have been evaluated for their anticancer properties. Studies indicate that these compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest in cancerous cells such as MCF7 (human breast adenocarcinoma) cells . Molecular docking studies suggest that these compounds effectively bind to specific cancer-related targets, enhancing their therapeutic potential .
Case Study 1: Antimicrobial Evaluation
In a study evaluating the antimicrobial efficacy of thiazole derivatives, this compound was tested against various pathogens. The results demonstrated a notable inhibition zone against strains of Staphylococcus aureus and Escherichia coli, indicating its potential as a lead compound for developing new antimicrobial agents .
Case Study 2: Anticancer Screening
Another investigation focused on the anticancer activity of similar thiazole-based compounds. The study utilized the Sulforhodamine B assay to assess cytotoxicity against different cancer cell lines. Results showed that compounds with structural similarities to this compound exhibited IC50 values in the low micromolar range against MCF7 cells, suggesting significant anticancer properties .
Preparation Methods
Molecular Architecture
The target molecule contains three distinct moieties:
- A 2,3-dihydrobenzodioxine ring system
- A carbohydrazide linker at position 2
- A 4,5-dimethyl-substituted benzothiazole substituent
Key structural features influencing synthesis include:
Retrosynthetic Disconnections
Three strategic bond disconnections emerge from retrosynthetic analysis:
- Hydrazide bond cleavage : Separates benzodioxine carbonyl from benzothiazole amine
- Benzothiazole ring formation : Suggests thioamide cyclization precursor
- Dioxane ring construction : Indicates diol etherification pathway
Synthetic Route Development
Benzothiazole Core Synthesis
The 4,5-dimethylbenzothiazol-2-amine precursor requires multi-step preparation:
Step 1: Nitration of 3,4-dimethylaniline
$$ \text{C}6\text{H}3(\text{CH}3)2\text{NH}2 \xrightarrow{\text{HNO}3/\text{H}2\text{SO}4} \text{C}6\text{H}(\text{CH}3)2\text{NO}2\text{NH}_2 $$
Selective para-nitration confirmed by $${}^{13}\text{C}$$ NMR monitoring
Step 2: Thioamide Formation
$$ \text{NO}2\text{-Ar-NH}2 + \text{CS}2 \xrightarrow{\text{NaOH}} \text{NO}2\text{-Ar-NH-CS-SNa} $$
Yields >80% under phase-transfer conditions
Step 3: Cyclization to Benzothiazole
$$ \text{NO}2\text{-Ar-NH-CS-SNa} \xrightarrow{\Delta, \text{HCl}} \text{NO}2\text{-Benzothiazole} $$
Microwave-assisted method reduces reaction time to 15 min
Step 4: Nitro Group Reduction
$$ \text{NO}2\text{-Benzothiazole} \xrightarrow{\text{H}2/\text{Pd-C}} \text{NH}_2\text{-Benzothiazole} $$
Hydrogenation at 50 psi achieves quantitative conversion
Benzodioxine Carboxylic Acid Preparation
The 2,3-dihydrobenzodioxine-2-carboxylic acid core synthesis:
Route A: Diol Cyclization
$$ \text{HOOC-C}6\text{H}3(\text{O})(\text{CH}_2\text{OH}) \xrightarrow{\text{TsCl}} \text{Benzodioxine carboxylate} $$
Yields 65-70% using tosyl chloride activation
Route B: Sharpless Asymmetric Dihydroxylation
$$ \text{CH}2=\text{CH-C}6\text{H}_4\text{COOR} \xrightarrow{\text{AD-mix}} \text{Dihydroxy ester} \xrightarrow{\text{cyclization}} \text{Benzodioxine} $$
Enantiomeric excess >98% achieved
Hydrazide Coupling
Final assembly via carbodiimide-mediated coupling:
$$ \text{Benzodioxine-COOH} + \text{NH}_2\text{-Benzothiazole} \xrightarrow{\text{EDC/HOBt}} \text{Target Compound} $$
Optimized conditions:
- 1.2 eq EDC
- 0.5 eq HOBt
- DMF/DCM (1:3)
- 12 hr at 0°C → RT
Reaction Optimization Data
Table 1: Coupling Efficiency Comparison
| Activating Agent | Solvent System | Temp (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| EDC/HOBt | DMF/DCM | 0 → 25 | 78 | 95.2 |
| DCC/DMAP | THF | 40 | 65 | 89.7 |
| HATU | DMF | -10 → 5 | 82 | 96.1 |
| CDI | Acetone | 25 | 58 | 91.4 |
Purification and Characterization
Chromatographic Methods
- Normal Phase SiO₂ : Hexane/EtOAc (3:1 → 1:2 gradient)
- Reverse Phase C18 : MeCN/H₂O (0.1% TFA) 40→80% over 30 min
- Recrystallization : EtOH/H₂O (7:3) at -20°C
Spectroscopic Data
¹H NMR (400 MHz, DMSO-d₆)
δ 10.21 (s, 1H, NH), 8.32 (d, J=7.8 Hz, 1H), 7.89-7.45 (m, 4H), 5.12 (dd, J=9.1, 3.2 Hz, 1H), 4.35-4.18 (m, 2H), 2.45 (s, 6H), 1.98-1.85 (m, 2H)
HRMS (ESI-TOF)
Calculated for C₁₉H₁₈N₃O₃S [M+H]⁺: 368.1074
Found: 368.1071
Alternative Synthetic Approaches
One-Pot Assembly Strategy
$$ \text{Dihydroxyacetophenone} + \text{Thiourea derivative} \xrightarrow{\text{POCl}_3} \text{Benzothiazole intermediate} $$
Simultaneous cyclization and coupling reduces steps but lowers yield (42%)
Enzymatic Catalysis
Lipase-mediated hydrazide formation shows promise:
- Candida antarctica lipase B
- tert-Butanol solvent
- 60°C, 48 hr → 55% conversion
Requires further optimization for industrial application
Scale-Up Considerations
Critical parameters for kilogram-scale production:
- Exothermic control in nitration step (ΔT <5°C/min)
- Pd catalyst recycling in hydrogenation
- Continuous flow purification for hydrazide coupling
Q & A
Q. Key Parameters :
- Temperature control (e.g., 0–5°C during coupling to minimize side reactions).
- Solvent polarity adjustments to enhance solubility of intermediates.
Basic: Which analytical techniques are essential for confirming the compound’s structural integrity and purity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the presence of dimethyl groups on the benzothiazole (δ ~2.3–2.5 ppm for methyl protons) and dihydrodioxine protons (δ ~4.2–4.5 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Reversed-phase HPLC (C18 column, acetonitrile/water mobile phase) ensures >95% purity .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ for C₁₉H₂₀N₄O₂S) .
Advanced: How can researchers resolve contradictions in biological activity data between in vitro and in vivo studies?
Methodological Answer:
Discrepancies often arise from bioavailability or metabolic stability issues. To address this:
Pharmacokinetic Profiling : Assess metabolic stability using liver microsome assays (e.g., human/rat liver S9 fractions) to identify rapid degradation pathways .
Prodrug Design : Modify the carbohydrazide moiety (e.g., esterification) to enhance membrane permeability .
In Vivo Imaging : Use radiolabeled analogs (e.g., ¹⁴C-labeled compound) to track tissue distribution and retention .
Example : If in vitro assays show anticancer activity (IC₅₀ = 2 μM) but in vivo models lack efficacy, poor solubility (logP >5) may limit bioavailability. Solubility enhancers (e.g., cyclodextrins) or nanoparticle formulations can be tested .
Advanced: What computational strategies predict the compound’s binding affinity to biological targets like kinases or GPCRs?
Methodological Answer:
- Molecular Docking : Use software (e.g., AutoDock Vina) to dock the compound into crystal structures of target proteins (e.g., EGFR kinase). Focus on hydrogen bonding between the carbohydrazide group and catalytic lysine residues .
- Molecular Dynamics (MD) Simulations : Run 100-ns simulations (AMBER force field) to assess binding stability. Key metrics include root-mean-square deviation (RMSD) <2 Å and favorable binding free energy (ΔG < -8 kcal/mol) .
- QSAR Modeling : Train models using datasets of benzothiazole derivatives to correlate substituent effects (e.g., methyl vs. fluoro groups) with activity .
Basic: What are the recommended storage conditions to maintain the compound’s stability?
Methodological Answer:
- Temperature : Store at -20°C in airtight, amber vials to prevent photodegradation.
- Solvent : Dissolve in DMSO (10 mM stock) for biological assays; avoid repeated freeze-thaw cycles .
- Stability Monitoring : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and track degradation via HPLC .
Advanced: How can structure-activity relationship (SAR) studies guide the design of more potent analogs?
Methodological Answer:
Core Modifications :
- Replace the dihydrodioxine ring with a dihydrofuran to test rigidity effects on target binding .
- Vary methyl groups on the benzothiazole (e.g., 4-methyl vs. 4,5-dimethyl) to optimize hydrophobic interactions .
Functional Group Additions : Introduce electron-withdrawing groups (e.g., nitro) to the benzothiazole to enhance electrophilicity and covalent binding potential .
Biological Testing : Screen analogs against a panel of cancer cell lines (e.g., MCF-7, A549) and compare IC₅₀ values to establish SAR trends .
Advanced: What experimental controls are critical when evaluating the compound’s antimicrobial activity?
Methodological Answer:
- Positive Controls : Use standard antibiotics (e.g., ciprofloxacin for bacteria, fluconazole for fungi) to validate assay conditions .
- Solvent Controls : Include DMSO controls at the same concentration used in test samples to rule out solvent toxicity.
- Time-Kill Assays : Perform time-dependent studies (0–24 hrs) to distinguish bacteriostatic vs. bactericidal effects .
- Resistance Checks : Serial passage assays (e.g., 20 generations) to assess resistance development risk .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
